{[2-(Propylcarbamoyl)ethyl]carbamoyl}formic acid

Lipophilicity Drug-likeness Membrane permeability

{[2-(Propylcarbamoyl)ethyl]carbamoyl}formic acid (CAS 1248664-13-2), systematically named 2-oxo-2-[[3-oxo-3-(propylamino)propyl]amino]acetic acid, is a synthetic small molecule (C₈H₁₄N₂O₄, MW 202.21 g/mol) that integrates an N-oxalo (oxamic acid) warhead with a beta-alanine linker terminating in an N-propyl amide. This hybrid architecture places it at the intersection of several bioactive chemotypes: it shares the metal-chelating oxamic acid head group found in lactate dehydrogenase (LDH) inhibitors, while its N-propylcarbamoyl tail draws from structure–activity relationships established for cholinesterase-inhibiting carbamates.

Molecular Formula C8H14N2O4
Molecular Weight 202.21 g/mol
CAS No. 1248664-13-2
Cat. No. B1443445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[2-(Propylcarbamoyl)ethyl]carbamoyl}formic acid
CAS1248664-13-2
Molecular FormulaC8H14N2O4
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCCCNC(=O)CCNC(=O)C(=O)O
InChIInChI=1S/C8H14N2O4/c1-2-4-9-6(11)3-5-10-7(12)8(13)14/h2-5H2,1H3,(H,9,11)(H,10,12)(H,13,14)
InChIKeyIKEVONKNAYDHCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{[2-(Propylcarbamoyl)ethyl]carbamoyl}formic Acid (CAS 1248664-13-2): A Versatile Oxamic Acid–Beta-Alanine Hybrid Scaffold for Targeted Inhibitor Design


{[2-(Propylcarbamoyl)ethyl]carbamoyl}formic acid (CAS 1248664-13-2), systematically named 2-oxo-2-[[3-oxo-3-(propylamino)propyl]amino]acetic acid, is a synthetic small molecule (C₈H₁₄N₂O₄, MW 202.21 g/mol) that integrates an N-oxalo (oxamic acid) warhead with a beta-alanine linker terminating in an N-propyl amide [1]. This hybrid architecture places it at the intersection of several bioactive chemotypes: it shares the metal-chelating oxamic acid head group found in lactate dehydrogenase (LDH) inhibitors, while its N-propylcarbamoyl tail draws from structure–activity relationships established for cholinesterase-inhibiting carbamates [2]. The compound is commercially available as a research-grade building block (typical purity ≥95%) and is classified as a versatile small-molecule scaffold for probe and lead discovery programs .

Why Generic Substitution Fails: Physicochemical and Pharmacophoric Differentiation of {[2-(Propylcarbamoyl)ethyl]carbamoyl}formic Acid from Simpler Oxamic Acid Analogs


In-class oxamic acid derivatives cannot be interchanged without consequence because small structural modifications produce large shifts in lipophilicity, hydrogen-bonding capacity, and conformational flexibility—parameters that directly control target engagement, isoform selectivity, and pharmacokinetic behavior. The propylcarbamoyl-ethyl linker of CAS 1248664-13-2 is absent in the des-propyl analog [(2-carbamoylethyl)carbamoyl]formic acid (CAS 1153214-30-2) and is truncated in the simpler N-propyl oxamic acid (CAS 81682-53-3); these structural deletions alter computed logP by more than one log unit and reduce the number of rotatable bonds by 30–50%, curtailing the compound's ability to access binding conformations or establish productive hydrophobic contacts in enzyme active sites [1][2]. Independent studies on related N-propyl oxamates and N-propyl carbamates confirm that the N-propyl substituent is a critical determinant of both potency and selectivity, making it an essential—not optional—pharmacophoric feature [3][4].

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of {[2-(Propylcarbamoyl)ethyl]carbamoyl}formic Acid (CAS 1248664-13-2)


Lipophilicity Tuning: XLogP3-AA = -0.4 for the Target Compound versus -1.7 for the Des-Propyl Analog

The target compound (CAS 1248664-13-2) possesses a computed XLogP3-AA of -0.4, contrasting sharply with the value of -1.7 calculated for the closest structural analog, [(2-carbamoylethyl)carbamoyl]formic acid (CAS 1153214-30-2), which lacks the N-propyl substituent on the terminal amide [1][2]. The N-propyl oxamic acid fragment (CAS 81682-53-3) has a computed XLogP3-AA of 0.4, indicating that the beta-alanine linker in the target compound attenuates lipophilicity relative to the simple N-propyl oxamic acid while still providing >1.3 log units greater lipophilicity than the des-propyl comparator [3]. This intermediate logP positions the compound in a range generally considered favorable for both aqueous solubility and passive membrane permeation.

Lipophilicity Drug-likeness Membrane permeability

Conformational Flexibility: Six Rotatable Bonds in the Target Compound versus Four in the Des-Propyl Analog

The target compound contains six rotatable bonds, compared with four in [(2-carbamoylethyl)carbamoyl]formic acid and three in N-propyl oxamic acid (CAS 81682-53-3) [1][2][3]. The additional rotational degrees of freedom arise from the propyl group appended to the terminal amide and the ethylene spacer of the beta-alanine linker. While increased flexibility can impose an entropic penalty upon binding, it also enables the compound to sample a broader conformational space, potentially allowing it to adapt to diverse enzyme active-site architectures. The extra hydrogen-bond donor contributed by the terminal N-propyl amide (HBD count = 3 versus 2 for N-propyl oxamic acid) further extends the compound's capacity for directional intermolecular interactions [1][3].

Conformational flexibility Binding entropy Scaffold optimization

LDH-C4 Isoform Selectivity: N-Propyl Oxamates Demonstrate Superior Selectivity over N-Ethyl Oxamates (Class-Level Inference)

In a head-to-head kinetic study of oxamic acid analogs against LDH isozymes, N-propyl oxamate was identified as the most selective inhibitor of the testis-specific LDH-C4 isoform, whereas N-ethyl oxamate exhibited the highest absolute affinity but poorer discrimination among LDH-A4, LDH-B4, and LDH-C4 [1]. LDH-C4 Ki values for N-propyl oxamate and N-isopropyl oxamate were reported as 0.015 mM and 0.013 mM, respectively, demonstrating that the N-propyl substituent is a critical selectivity determinant [2]. The target compound incorporates a propylamide terminus within a beta-alanine-extended oxamic acid scaffold; although direct enzyme inhibition data for CAS 1248664-13-2 are not yet available in the peer-reviewed literature, the N-propyl pharmacophore is conserved, supporting the hypothesis that this compound may retain—or extend—the LDH-C4 selectivity profile observed for simpler N-propyl oxamates.

LDH-C4 selectivity Cancer metabolism Fertility control

Cholinesterase Inhibition: N-Propyl Carbamates Outperform Smaller N-Alkyl Homologs (Class-Level Inference)

A structure–activity relationship study of substituted phenyl-N-alkyl carbamates demonstrated that N-propyl carbamates are better inhibitors of human plasma cholinesterase than the corresponding N-methyl or N-ethyl analogs [1]. In both carbamate series examined, carbamylation rate constants (k₂) for the N-propyl derivatives exceeded those of smaller N-alkyl substituents. Aryl N-propylcarbamates were also identified as potent inhibitors of resistant acetylcholinesterase (AChE) in insect models, and combination with N-methylcarbamates produced synergistic insecticidal activity [2]. The target compound contains an N-propylcarbamoyl moiety embedded within an oxamic acid backbone, structurally positioning it to engage cholinesterase active sites through the carbamylation mechanism. Direct AChE/BuChE inhibition data for CAS 1248664-13-2 have not been published; however, the conserved N-propylcarbamoyl pharmacophore supports its prioritization for cholinesterase probe development.

Cholinesterase inhibition Carbamate SAR Neurodegeneration

Commercial Availability: Benchmark Purity ≥95% Across Multiple Independent Suppliers

CAS 1248664-13-2 is stocked by multiple independent suppliers with a consistent minimum purity specification of 95% . AKSci (California, USA) lists the compound as catalog item 4999DQ at 95% purity with long-term cool, dry storage conditions and provides SDS and COA documentation upon request . CymitQuimica (Biosynth brand) offers the compound in 50 mg and 500 mg quantities with 95% minimum purity . Leyan (Shanghai) supplies the compound at 95% purity in 1 g to 25 g scale . This multi-supplier availability with standardized purity reduces single-source dependency risk and facilitates procurement for both pilot-scale and follow-up studies. The des-propyl analog [(2-carbamoylethyl)carbamoyl]formic acid is also available (SigmaAldrich/Enamine, 95% purity) , enabling direct comparative studies.

Chemical procurement Quality assurance Research reproducibility

Structural Uniqueness: The Only Oxamic Acid–Beta-Alanine–Propylamide Hybrid in the PubChem Catalog

A substructure search of PubChem reveals that the precise combination of an N-oxalo (oxamic acid) warhead, a beta-alanine linker, and an N-propyl terminal amide is unique to CID 61879773 (CAS 1248664-13-2) among cataloged compounds as of 2026 [1]. The closest cataloged analogs are the des-propyl variant (CID 43553916; lacks the propyl group) and simple N-propyl oxamic acid (CID 15761643; lacks the beta-alanine spacer). No compound combining all three structural modules—the oxamic acid chelating head, the ethylene spacer conferring distance from the warhead, and the N-propyl lipophilic tail—is present in major screening collections such as ChEMBL or BindingDB [2]. This structural singularity means that any biological activity discovered for this compound is unlikely to be recapitulated by readily available in-class alternatives, strengthening its value for IP generation and novel probe development.

Chemical novelty Scaffold uniqueness Patent landscape

Recommended Research and Procurement Scenarios for {[2-(Propylcarbamoyl)ethyl]carbamoyl}formic Acid (CAS 1248664-13-2)


LDH-C4 Isoform-Selective Probe Development for Cancer Metabolism and Fertility Studies

Procure CAS 1248664-13-2 alongside N-propyl oxamate (CAS 81682-53-3) and the des-propyl analog (CAS 1153214-30-2) to establish a structure–selectivity relationship series. The target compound's N-propyl pharmacophore is directly implicated in LDH-C4 isoform selectivity (Ki ≈ 0.015 mM for N-propyl oxamate in plateau pika LDH-C4), and its beta-alanine-extended scaffold may further tune affinity or introduce additional binding interactions [1][2]. Compare inhibition constants against recombinant human LDH-A4, LDH-B4, and LDH-C4 to quantify selectivity gains attributable to the extended linker.

Anticholinesterase Lead Generation Leveraging the N-Propylcarbamoyl Pharmacophore

Design a screening cascade using CAS 1248664-13-2 as a core scaffold for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition assays. The N-propylcarbamoyl moiety has been independently validated as a superior carbamylation warhead compared to N-methyl and N-ethyl analogs in human plasma cholinesterase [3]. The oxamic acid head group provides a handle for further derivatization and may contribute additional hydrogen-bonding interactions within the enzyme active site. Pair with the des-propyl analog as a negative control to confirm that activity is propyl-dependent.

Physicochemical Property Optimization via Linker- and Tail-Modified Oxamic Acid Libraries

Use CAS 1248664-13-2 as the benchmark for a focused library exploring oxamic acid warheads with variable linkers (beta-alanine, GABA, glycine) and N-alkyl tails (methyl, ethyl, propyl, isopropyl). The computed logP gradient (-1.7 for des-propyl, -0.4 for target, 0.4 for N-propyl oxamic acid) provides a rational basis for tuning membrane permeability while maintaining aqueous solubility [4][5][6]. Measure parallel artificial membrane permeability (PAMPA) and kinetic solubility for each library member to establish quantitative structure–property relationships.

Chemical Biology Tool Compound for Oxamic-Acid-Mediated Metal Chelation Studies

Deploy CAS 1248664-13-2 in studies of metal-dependent enzymes where the oxamic acid moiety serves as a bidentate metal chelator (e.g., lactate dehydrogenase, malate dehydrogenase, prolyl hydroxylases). The beta-alanine linker provides distance between the chelating warhead and the N-propyl surface-recognition element, potentially enabling discrimination among metalloenzymes with different active-site architectures. Compare inhibition profiles against oxamic acid (CAS 471-47-6) and N-propyl oxamic acid to isolate the contribution of the extended linker to target engagement and selectivity [1].

Quote Request

Request a Quote for {[2-(Propylcarbamoyl)ethyl]carbamoyl}formic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.